Cyclohexyl 4-amino-4-methylpentanoate hydrochloride
Description
Cyclohexyl 4-amino-4-methylpentanoate hydrochloride is an ester-derived hydrochloride compound characterized by a cyclohexyl ester group attached to a 4-amino-4-methylpentanoic acid backbone. The compound was previously marketed for research and industrial applications but has since been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
cyclohexyl 4-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,13)9-8-11(14)15-10-6-4-3-5-7-10;/h10H,3-9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQJYGKNTDYFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Nitro Precursors to Amino Cyclohexyl Derivatives
- Starting Material : 4-nitrophenyl acetic acid or its salts.
- Catalyst : Palladium on carbon (Pd/C) or Raney-Nickel.
- Solvent : Protic solvents such as water, methanol, ethanol, or their mixtures.
- Conditions :
- Initial hydrogenation of sodium salt at 49°C under 130 atm pressure.
- Further hydrogenation at 130°C under 172 atm pressure.
- Alternatively, hydrogenation at 40-50°C under 0.1-0.6 bar overpressure followed by 50-60°C under 1-4 bar overpressure.
- Outcome : Conversion of nitro group to amino group and saturation of the aromatic ring to cyclohexyl moiety.
- Isomer Ratio : Approximately 81% trans and 19% cis isomers of 4-amino-cyclohexyl acetic acid are formed.
Isolation and Purification of the Trans Isomer
- The trans/cis mixture is difficult to separate directly.
- Esterification to alkyl esters (methyl, ethyl, propyl) improves separation efficiency.
- Esterification is performed by dissolving amino acids in the respective alcohol and adding thionyl chloride, yielding esters without side products.
- The hydrochloride salt of the ethyl ester is formed in anhydrous ethanol saturated with gaseous hydrochloric acid.
- Heating the mixture to reflux for 1-3 hours promotes crystallization.
- After solvent removal under vacuum, acetonitrile is added, distilled off, and the distillate cooled to -5 to 0°C to precipitate crystals.
- Crystals are washed with acetonitrile to purify the trans isomer.
Alternative Synthetic Routes Involving Phthalimide Protection and Reduction
- Protection of amino groups using phthalimide derivatives can be employed to facilitate selective reactions.
- Triethylamine and tetrachlorophthalic anhydride are used to form phthalimide intermediates in toluene under reflux for 6-10 hours.
- Subsequent deprotection and reduction steps involve potassium borohydride or borane-tetrahydrofuran complexes at low temperatures.
- Final hydrogenation over Pd/C catalyst in methanol under mild pressure (3-5 atm) at 60-80°C yields trans-4-aminocyclohexyl methylate hydrochloride with high purity (>98%) and yields around 84-95%.
| Step | Process Description | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrogenation of 4-nitrophenyl acetic acid salt | 49°C, 130 atm; then 130°C, 172 atm | - | - | 81% trans / 19% cis isomers formed |
| 2 | Esterification with thionyl chloride in alcohol | Anhydrous ethanol, reflux 1-3 h | - | - | Ester formation improves separation |
| 3 | Formation of hydrochloride salt and crystallization | Saturated HCl in ethanol, ether precip. | - | - | Use of ether is flammable |
| 4 | Alternative phthalimide protection and reduction | Reflux in toluene, low-temp reductions | 84.5-95 | ≥98 | High purity and yield |
| 5 | Final hydrogenation and salt formation | Pd/C, 60-80°C, 3-5 atm, methanol | 91-95 | ≥99 | Mild conditions, high yield |
- The hydrogenation steps require precise temperature and pressure control to maximize trans isomer formation.
- Use of protic solvents like ethanol and water facilitates hydrogenation and reduces environmental hazards compared to anhydrous or highly corrosive media.
- The traditional use of hydrochloric acid and ether for salt formation and precipitation poses safety and environmental concerns.
- Newer methods aim to avoid flammable solvents and corrosive reagents by employing safer solvents and reaction conditions.
- Ester derivatives of cyclohexyl acetic acid demonstrate better separation and crystallization behavior, facilitating industrial-scale production.
- Protective group chemistry (phthalimide) and selective reductions offer alternative synthetic routes with high purity and yield, suitable for pharmaceutical applications.
The preparation of cyclohexyl 4-amino-4-methylpentanoate hydrochloride involves multi-step processes primarily centered on catalytic hydrogenation of nitro precursors, esterification, and salt formation. The key challenges include achieving high trans isomer selectivity and safe, efficient purification. Advances in solvent choice, reaction conditions, and protective group strategies have improved yields, purity, and environmental safety, enabling scalable industrial production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-amino-4-methylpentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl 4-amino-4-methylpentanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclohexyl 4-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 4-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
Key Data :
Research Implications: The tert-butyl variant’s smaller ester group may improve solubility in polar solvents compared to the cyclohexyl derivative.
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
Structural Differences :
- Features a trans-4-aminocyclohexyl group linked to an acetic acid core, contrasting with the pentanoate ester structure of the target compound .
Key Data :
| Property | trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Stereochemistry | Trans-configuration at cyclohexyl positions |
| Applications | Intermediate in peptide synthesis or drug design |
Research Implications: The acetic acid backbone and trans-cyclohexylamine configuration may enhance rigidity and binding specificity in biological systems compared to the more flexible pentanoate ester . This compound’s synthesis (e.g., via chiral resolution) is well-documented, making it a viable alternative for applications requiring stereochemical precision.
Vernakalant Hydrochloride
Structural Differences :
- A complex antiarrhythmic agent containing a cyclohexyl ether group, a pyrrolidinol ring, and dimethoxyphenyl substituents .
Key Data :
| Property | Vernakalant Hydrochloride |
|---|---|
| Molecular Formula | C20H31NO4·HCl |
| Molecular Weight | 385.93 g/mol |
| Therapeutic Use | Treatment of atrial fibrillation and flutter |
Research Implications :
Vernakalant’s pharmacological activity highlights the importance of cyclohexyl moieties in drug design for cardiovascular diseases. Unlike the target compound, its multi-ring structure and ether linkage enable selective ion channel modulation, demonstrating how structural complexity expands therapeutic utility .
Research and Commercial Trends
- Discontinued Compounds: Both cyclohexyl and tert-butyl esters of 4-amino-4-methylpentanoate hydrochloride faced market withdrawal, likely due to niche applicability or superior alternatives .
- Synthetic Utility : The trans-cyclohexylacetic acid derivative remains valuable in chiral synthesis, emphasizing the role of stereochemistry in optimizing drug candidates .
Biological Activity
Cyclohexyl 4-amino-4-methylpentanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexyl group attached to a 4-amino-4-methylpentanoate structure. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways involved in inflammation and pain perception.
- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, which could mediate its analgesic or anti-inflammatory effects.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects on cancer cell lines. For instance, studies reported IC50 values indicating significant inhibition of cell proliferation in specific cancer types .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in cellular models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study involving the treatment of HCT-116 colon carcinoma cells revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
- Analgesic Properties : In animal models, the administration of this compound resulted in decreased pain responses, supporting its use as a potential analgesic drug.
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Cyclohexyl 4-amino-4-methylpentanoate HCl | Cytotoxicity (HCT-116) | 9.8 |
| Sansalvamide A | Cytotoxicity (HCT-116) | 0.98 |
| Doxorubicin | Cytotoxicity (HeLa) | 2.29 |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Cyclohexyl 4-amino-4-methylpentanoate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves hydroxylation or esterification reactions. For analogous compounds like cyclohexyl hydroxamic acid, methyl cyclohexanecarboxylate is reacted with hydroxylamine hydrochloride in methanol/water solvents under controlled pH . Optimization may include solvent selection (e.g., dichloromethane for improved solubility), cooling steps (e.g., maintaining temperatures below 10°C to stabilize intermediates), and stoichiometric adjustments to reduce byproducts .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) are critical for purity assessment. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, particularly for distinguishing amino and ester functional groups . For deuterated analogs (e.g., 4-amino-1-pentanol-d4 hydrochloride), isotopic purity is validated via mass spectrometry .
Q. How should researchers handle purification challenges, such as residual solvents or unreacted intermediates?
- Methodological Answer : Recrystallization in polar solvents (e.g., ethanol/water mixtures) effectively removes impurities. Column chromatography with silica gel or reverse-phase C18 media is advised for isolating the hydrochloride salt. Residual solvents are quantified via gas chromatography (GC) with flame ionization detection .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of the ester group). Strategies include:
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction specificity.
- Temperature control : Gradual heating (40–60°C) during esterification minimizes degradation .
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, such as enzyme inhibition or receptor binding?
- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) predict interactions with targets like the Hedgehog signaling pathway . In vitro assays (e.g., fluorescence polarization for binding affinity) validate predictions. For receptor studies, radiolabeled analogs (³H or ¹⁴C) enable quantitative binding studies via scintillation counting .
Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with pH-adjusted buffers (2–12). Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Contradictions may arise from impurities; thus, cross-validate results using reference standards (e.g., LGC-certified impurities) .
Q. What computational tools are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) analyze electronic properties of the cyclohexyl and amino groups. QSAR models (e.g., using MOE or Schrödinger) correlate structural descriptors (e.g., logP, polar surface area) with biological activity. Molecular dynamics simulations (GROMACS) assess conformational stability in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
